molecular formula C13H19N3O3 B12642439 Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate CAS No. 921222-10-8

Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate

Cat. No.: B12642439
CAS No.: 921222-10-8
M. Wt: 265.31 g/mol
InChI Key: WBEAESKERACLCG-UHFFFAOYSA-N
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Description

Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzoate core substituted with diamino and morpholinyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-diaminobenzoic acid with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate: shares similarities with other benzoate derivatives, such as mthis compound and ethyl 2,3-diamino-6-(piperidin-4-yl)benzoate.

    Triazine derivatives: Compounds like 2,4-diamino-6-phenyl-1,3,5-triazine exhibit similar chemical properties and applications.

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and potential biological activity. The presence of both diamino and morpholinyl groups allows for diverse chemical modifications and interactions with biological targets.

Properties

CAS No.

921222-10-8

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 2,3-diamino-6-morpholin-4-ylbenzoate

InChI

InChI=1S/C13H19N3O3/c1-2-19-13(17)11-10(4-3-9(14)12(11)15)16-5-7-18-8-6-16/h3-4H,2,5-8,14-15H2,1H3

InChI Key

WBEAESKERACLCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)N)N2CCOCC2

Origin of Product

United States

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